Cellular STS Inhibition in MCF-7 Cells vs. Clinical Candidate Irosustat
The target compound inhibits steroid sulfatase in intact human MCF-7 breast cancer cells with an IC50 of 0.440 nM, using [³H]E1S as substrate after 20 hours of incubation [1]. For context, Irosustat (STX64/BN83495/667-COUMATE), the only STS inhibitor to have reached Phase II/III clinical trials, achieves an IC50 of 0.2 nM against STS in the same MCF-7 cell line using the same substrate . The target compound exhibits cellular potency within approximately 2.2-fold of the clinical benchmark, despite belonging to a structurally unrelated indoline scaffold. This near-parity in cellular activity, achieved through a distinct chemotype, makes the compound a valuable tool for resistance profiling and scaffold-hopping campaigns targeting STS-driven cancers.
| Evidence Dimension | Inhibition of steroid sulfatase (STS) in intact MCF-7 human breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 0.440 nM |
| Comparator Or Baseline | Irosustat (STX64/667-COUMATE): IC50 = 0.2 nM |
| Quantified Difference | Target compound is ~2.2-fold less potent than Irosustat in this assay; however, the target compound achieves sub-nanomolar cellular potency from a chemically distinct indoline scaffold |
| Conditions | Human MCF-7 breast cancer cells; [³H]estrone sulfate (E1S) as substrate; 20-hour incubation; scintillation spectrometry detection [1] |
Why This Matters
A procurement decision between the target compound and Irosustat should be driven by chemotype: the target compound's indoline scaffold offers an alternative structure-activity relationship (SAR) starting point with near-clinical-grade cellular potency, enabling orthogonal hit validation and resistance mechanism studies.
- [1] BindingDB Entry BDBM50380215 (CHEMBL2011415): IC50 = 0.440 nM. Assay: Inhibition of steroid sulfatase in human MCF7 cells using [³H]E1S as substrate after 20 hrs by scintillation spectrometry. BindingDB, curated from ChEMBL, 2013. View Source
